N,2,4-trimethyl-N-phenylbenzamide

Description

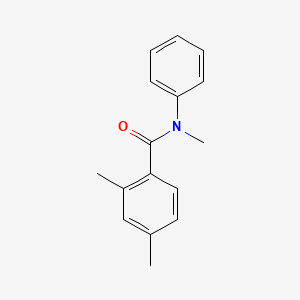

N,2,4-Trimethyl-N-phenylbenzamide is a benzamide derivative characterized by a benzene ring substituted with methyl groups at the 2- and 4-positions and an N-phenyl-N-methyl moiety on the amide nitrogen. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in derivatization and functionalization .

Synthesis of such compounds typically involves coupling substituted benzoyl chlorides with amines. For example, N,N-diphenylbenzamide derivatives are synthesized via reactions between benzoyl chlorides and diphenylamine in the presence of a base like triethylamine . Similar methodologies could be applied to synthesize this compound using 2,4-dimethylbenzoyl chloride and N-methylaniline.

Properties

IUPAC Name |

N,2,4-trimethyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-9-10-15(13(2)11-12)16(18)17(3)14-7-5-4-6-8-14/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMBGYCPCCISKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings :

- Electron-donating groups (e.g., methyl, methoxy) enhance aromatic stability and lipophilicity, favoring membrane permeability in drug design .

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, making the amide bond more reactive in catalytic processes .

N-Substituent Variations

The nitrogen substituent dictates steric and electronic interactions:

Key Findings :

Key Findings :

- Hydroxy and nitro groups enhance binding to biological targets through H-bonding and electrostatic interactions .

- Trifluoromethyl groups improve metabolic stability and bioavailability .

Structural and Spectroscopic Insights

- Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide exhibit distinct bond angles and torsional strain due to nitro and bromo substituents, as revealed by X-ray studies .

- Spectroscopy : IR and NMR data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirm hydrogen bonding (O–H stretch at ~3200 cm⁻¹) and amide resonance (C=O at ~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.